molecular formula C6H11ClF5NO B6350454 4-(Pentafluoroethyloxy)butylamine hydrochloride, 97% CAS No. 1286743-94-9

4-(Pentafluoroethyloxy)butylamine hydrochloride, 97%

Cat. No. B6350454
CAS RN: 1286743-94-9
M. Wt: 243.60 g/mol
InChI Key: XZGZUMUVXUQDCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pentafluoroethyloxy)butylamine hydrochloride (PFEBHCl) is an organic compound with a wide range of applications in the fields of scientific research and industrial production. It is a colorless, water-soluble solid with a molecular formula of C6H14ClF5NO. It is a versatile compound that can be used in a variety of synthetic and analytical processes. PFEBHCl is a powerful reagent that can be used to synthesize a variety of compounds and materials. It is a useful tool for biochemists and synthetic chemists, due to its ability to react with various functional groups.

Mechanism of Action

4-(Pentafluoroethyloxy)butylamine hydrochloride, 97% acts as a catalyst in organic synthesis by forming a highly reactive intermediate. This intermediate is capable of attacking various functional groups, such as alkenes, alkynes, and aromatics. The reaction is facilitated by the presence of a strong base, such as potassium hydroxide.
Biochemical and Physiological Effects
4-(Pentafluoroethyloxy)butylamine hydrochloride, 97% is used in biochemical and physiological studies, as it is capable of reacting with a variety of functional groups. It can be used to study the structure and function of proteins, lipids, carbohydrates, and nucleic acids. It can also be used to study the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

4-(Pentafluoroethyloxy)butylamine hydrochloride, 97% has several advantages for use in laboratory experiments. It is a versatile reagent that can be used to synthesize a variety of compounds and materials. It is also a relatively inexpensive reagent, making it an attractive option for researchers on a budget. However, it is important to note that 4-(Pentafluoroethyloxy)butylamine hydrochloride, 97% is highly reactive and should be handled with care. It should also be used in a well-ventilated area, as it can produce toxic fumes.

Future Directions

4-(Pentafluoroethyloxy)butylamine hydrochloride, 97% is a versatile compound with a wide range of applications. Future research may focus on developing new synthetic methods, improving the efficiency of existing methods, and exploring new applications of the compound. Additionally, further studies may be conducted to better understand the biochemical and physiological effects of 4-(Pentafluoroethyloxy)butylamine hydrochloride, 97% and to identify potential uses in medicine and other fields.

Synthesis Methods

4-(Pentafluoroethyloxy)butylamine hydrochloride, 97% can be synthesized from butylamine and pentafluoroethylene oxide. The reaction is performed in aqueous solution, using a strong base such as potassium hydroxide. The reaction produces a white precipitate, which is then filtered and washed with water. The product is then dried and recrystallized from a suitable solvent.

Scientific Research Applications

4-(Pentafluoroethyloxy)butylamine hydrochloride, 97% is used in a variety of scientific research applications. It is used as a catalyst in organic synthesis, as a reagent in chromatography, and as a reactant in the synthesis of organic compounds. It is also used in the production of pharmaceuticals, polymers, and other materials.

properties

IUPAC Name

4-(1,1,2,2,2-pentafluoroethoxy)butylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F5NO.ClH/c7-5(8,9)6(10,11)13-4-2-1-3-12;/h1-4,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGZUMUVXUQDCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCOC(C(F)(F)F)(F)F)C[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pentafluoroethyloxy-butyl-ammonium chloride

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